molecular formula C24H22N6O7 B11687291 2-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]hydrazinyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11687291
M. Wt: 506.5 g/mol
InChI Key: HLCUTMMUZXWUDI-LGJNPRDNSA-N
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Description

2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, ethoxy, methoxy, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-(2,4-dinitrophenoxy)-3-ethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with 4-(methoxymethyl)-6-methylpyridine-3-carbonitrile under acidic or basic conditions to form the final product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include aromatic amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE
  • **2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHYL)-6-METHYLPYRIDINE-3-CARBONITRILE

Uniqueness

The unique combination of functional groups in 2-[(2E)-2-{[4-(2,4-DINITROPHENOXY)-3-ETHOXYPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H22N6O7

Molecular Weight

506.5 g/mol

IUPAC Name

2-[(2E)-2-[[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene]hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C24H22N6O7/c1-4-36-23-10-16(13-26-28-24-19(12-25)17(14-35-3)9-15(2)27-24)5-7-22(23)37-21-8-6-18(29(31)32)11-20(21)30(33)34/h5-11,13H,4,14H2,1-3H3,(H,27,28)/b26-13+

InChI Key

HLCUTMMUZXWUDI-LGJNPRDNSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=CC(=C2C#N)COC)C)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=CC(=C2C#N)COC)C)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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